5-Iodoimidazo[1,5-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H |
InChI Key |
CJFZZWQBDXNDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for Iodoimidazo 1,5 a Pyridines
Direct Iodination Strategies for the Imidazo[1,5-A]pyridine (B1214698) Scaffold
Direct C-H iodination of the parent imidazo[1,5-a]pyridine ring system is a common and efficient approach to introduce an iodine atom. Various iodinating agents and reaction conditions have been explored to achieve this transformation with high regioselectivity and yield.
N-Iodosuccinimide (NIS)-Mediated Iodination Protocols
N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. sioc-journal.cn Its application in the synthesis of iodo-substituted imidazo[1,5-a]pyridines has been demonstrated as a reliable method. nih.gov In a typical procedure, the reaction of imidazo[1,5-a]pyridine with NIS leads to the formation of 1-iodoimidazo[1,5-a]pyridine (B2503334). nih.gov While this specific protocol targets the 1-position, the reactivity of NIS highlights its potential for the synthesis of other iodo-isomers, including 5-iodoimidazo[1,5-a]pyridine, under different reaction conditions or with appropriately substituted substrates. The reaction is often carried out in a suitable organic solvent, and the products can be isolated after a straightforward work-up. nih.gov One-pot, two-step protocols using NIS have also been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridines and 2-arylacetaldehydes, where an enamine intermediate is trapped by NIS before cyclization. nih.gov
Molecular Iodine (I2)-Promoted Oxidative Annulation and Iodination Reactions
Molecular iodine (I₂) serves as a versatile reagent in the synthesis and functionalization of imidazo[1,5-a]pyridines. It can act as a catalyst or a direct iodinating agent, often in the presence of an oxidant. researchgate.netrsc.org A direct synthesis of 1-iodoimidazo[1,5-a]pyridine involves reacting the parent heterocycle with molecular iodine in tetrahydrofuran (B95107) (THF) under reflux, affording the product in moderate yield. vulcanchem.com
Furthermore, I₂-mediated oxidative annulation reactions provide a pathway to construct the imidazo[1,5-a]pyridine core while concurrently introducing an iodine atom. researchgate.net For instance, a transition-metal-free reaction between 2-pyridyl ketones and alkylamines using molecular iodine and sodium acetate (B1210297) (NaOAc) leads to the formation of various imidazo[1,5-a]pyridine derivatives. rsc.org Another approach involves an I₂/H₂O₂ mediated oxidative formal [4+1] cyclization of 2-pyridinemethylamine with benzaldehyde (B42025) to produce iodo-substituted imidazo[1,5-a]pyridines. researchgate.net These methods highlight the dual role of molecular iodine in both facilitating the cyclization and achieving the desired iodination.
Tert-Butyl Hydroperoxide (TBHP) Assisted Iodination
The combination of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to be effective for the iodination of various heterocyclic systems. acs.org While direct examples for the 5-iodination of imidazo[1,5-a]pyridine are not explicitly detailed in the provided context, the I₂/TBHP system is a recognized method for the C-H functionalization of related imidazo[1,2-a]pyridines. acs.orgnih.govvulcanchem.com This metal-free system promotes regioselective iodination under mild conditions. acs.orgnih.gov The reaction of 2-aminomethylpyridine with aryl aldehydes in the presence of TBHP and I₂ in DMF has been used to afford 3-arylimidazo[1,5-a]pyridines, demonstrating the utility of this reagent combination in the synthesis of the core scaffold. nih.gov
Ultrasound-Assisted Iodination Techniques
Ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. In the context of iodination, ultrasound has been successfully employed for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position using molecular iodine and TBHP in ethanol. nih.govacs.orgnih.gov This method is noted for its high yields, short reaction times, and improved iodine atom economy compared to conventional heating. nih.gov While a specific application for the 5-iodination of imidazo[1,5-a]pyridine is not provided, the principles of ultrasound-assisted C-H functionalization suggest its potential applicability for this transformation, offering a more environmentally benign synthetic route. nih.govconnectjournals.comresearchgate.net
Synthesis of Iodoimidazo[1,5-A]pyridines from Pre-functionalized Building Blocks
An alternative strategy to direct iodination involves the construction of the imidazo[1,5-a]pyridine ring from building blocks that already contain an iodine atom. This approach allows for the regioselective placement of the iodine substituent from the outset.
Cyclization Approaches with Halogenated Intermediates
The synthesis of the imidazo[1,5-a]pyridine scaffold can be effectively achieved by constructing the bicyclic system from precursors that already contain a halogen atom. This approach offers a strategic advantage by incorporating the halogen atom at a specific position before the final ring system is formed.
One such method involves a Ritter-type reaction utilizing halogenated precursors. In this approach, substrates containing a halogen atom, such as chlorine or bromine, on the pyridine (B92270) ring can be converted into the corresponding imidazo[1,5-a]pyridine derivatives. For instance, substrates with a chlorine or bromine atom at the ortho position of the pyridine ring have been successfully cyclized to yield the desired products, albeit sometimes in lower yields compared to non-halogenated substrates, which may be attributed to steric hindrance affecting the cyclization process. acs.org This strategy underscores the feasibility of using pre-halogenated intermediates to access specific isomers of the final compound.
Regioselective Control in the Synthesis of Iodoimidazo[1,5-a]pyridine Isomers
Achieving regioselective control is paramount in the synthesis of specific isomers of iodoimidazo[1,5-a]pyridine. The electronic properties of the imidazo[1,5-a]pyridine ring system dictate that the C1 and C3 positions are the most susceptible to electrophilic attack. Consequently, direct iodination predominantly yields 1-iodo and 3-iodo derivatives.
The synthesis of 1-iodoimidazo[1,5-a]pyridine is well-documented and can be achieved through the direct iodination of the parent imidazo[1,5-a]pyridine scaffold. vulcanchem.com One common procedure involves reacting imidazo[1,5-a]pyridine with an iodinating agent such as N-iodosuccinimide (NIS). nih.gov Another established method uses molecular iodine (I₂) in a solvent like tetrahydrofuran (THF) under reflux conditions. vulcanchem.com This reaction typically requires an inert atmosphere to prevent side reactions and is followed by quenching with sodium thiosulfate (B1220275) to remove excess iodine. vulcanchem.com
An iodine-promoted sequential reaction has also been developed, which involves the dual oxidative Csp³–H amination of aryl methyl ketones and Csp³–H iodination of pyridin-2-ylmethylamines to efficiently construct 1-iodoimidazo[1,5-a]pyridines. rsc.org Furthermore, the synthesis of 3-bromo-1-iodoimidazo[1,5-a]pyridine (B2366503) highlights the ability to perform sequential halogenations with a high degree of regiochemical control, first iodinating at the C1 position and subsequently brominating at the C3 position.
The synthesis of other isomers, such as 5-iodo or 6-iodoimidazo[1,5-a]pyridine , via direct electrophilic iodination is not commonly reported, as the reactivity of the pyridine ring carbons is significantly lower than that of the C1 and C3 positions in the imidazole (B134444) moiety. Accessing these isomers typically requires more complex, multi-step synthetic pathways that install the iodine atom on the pyridine ring prior to the cyclization step that forms the fused imidazole ring.
The following table summarizes established methods for the synthesis of specific iodo-isomers:
Table 1: Regioselective Synthesis of Iodoimidazo[1,5-a]pyridine Isomers| Target Isomer | Reagents | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|---|
| 1-Iodoimidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine, I₂ | THF | Reflux | 34% | vulcanchem.com |
| 1-Iodoimidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine, NIS | Not specified | Not specified | Not specified | nih.gov |
| 3-Aryl-1-iodoimidazo[1,5-a]pyridines | 3-Arylimidazo[1,5-a]pyridines, NIS | Not specified | Not specified | High | nih.gov |
| 3-Bromo-1-iodoimidazo[1,5-a]pyridine | 1-Iodoimidazo[1,5-a]pyridine, NBS | CCl₄ or DMF | 80°C | Not specified |
Novel Catalytic and Metal-Free Approaches to Iodoimidazo[1,5-a]pyridines
Recent advancements in synthetic chemistry have led to the development of novel catalytic and metal-free methods for preparing iodoimidazo[1,5-a]pyridines, offering improved efficiency, milder reaction conditions, and better environmental profiles.
Catalytic Approaches: Transition-metal catalysis, particularly with copper and palladium, has been instrumental in developing efficient routes to halogenated imidazo[1,5-a]pyridines.
Copper/Iodine Co-catalyzed Systems: A decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been achieved using a copper/iodine co-catalytic system, yielding 1,3-disubstituted imidazo[1,5-a]pyridines. nih.govorganic-chemistry.org
Palladium Catalysis: Palladium-catalyzed methods are noted for their high regioselectivity and tolerance of various functional groups. For example, the synthesis of 3-bromo-1-iodoimidazo[1,5-a]pyridine can be achieved by reacting imidazo[1,5-a]pyridine with copper(II) bromide and N-iodosuccinimide in the presence of a palladium acetate catalyst.
Copper-Promoted Halogenation: A copper-promoted method allows for a double oxidative C–H amination and subsequent halogenation to directly access halogenated fused imidazo[1,5-a] N-heteroaromatics. acs.org
Metal-Free Approaches: Metal-free strategies provide environmentally friendly alternatives, avoiding the cost and potential toxicity of transition metal catalysts.
Molecular Iodine (I₂) Mediated Synthesis: Molecular iodine is frequently used as a mediator or promoter in the synthesis of the imidazo[1,5-a]pyridine core, which can then be iodinated. rsc.org A one-pot, three-component reaction mediated by iodine and an oxidant like tert-butyl hydroperoxide (TBHP) can be used to form sulfenylated imidazo[1,5-a]pyridines. researchgate.netacs.org An efficient formal [4+1] cyclization of 2-pyridinemethylamine with benzaldehyde can be mediated by an I₂/H₂O₂ system to produce iodo-substituted imidazo[1,5-a]pyridines in high yields. researchgate.net
Hypervalent Iodine Reagents: The use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with potassium halides offers a mild and green method for the regioselective halogenation of related N-heterocycles under aqueous conditions at room temperature. researchgate.net
The table below provides a comparative overview of these modern synthetic approaches.
Table 2: Comparison of Novel Synthetic Approaches to Iodoimidazo[1,5-a]pyridines| Method Type | Catalyst/Mediator | Key Features | Citation |
|---|---|---|---|
| Catalytic | Pd(OAc)₂, CuBr₂, NIS | High regioselectivity for 3-bromo-1-iodo derivative. | |
| Catalytic | Copper/Iodine | Co-catalyzed decarboxylative cyclization. | nih.govorganic-chemistry.org |
| Metal-Free | I₂/H₂O₂ | Oxidative [4+1] cyclization to iodo-substituted products. | researchgate.net |
| Metal-Free | Molecular Iodine (I₂) | Transition-metal-free C–H amination to form the core. | rsc.org |
| Metal-Free | I₂/TBHP | One-pot multicomponent reaction for C-H functionalization. | researchgate.netacs.org |
Reactivity and Advanced Chemical Transformations of Iodoimidazo 1,5 a Pyridines
Cross-Coupling Reactions Involving the C-I Bond
The carbon-iodine (C-I) bond in iodoimidazo[1,5-a]pyridines is a versatile functional group for various cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The electrophilic character at the iodinated carbon, influenced by the electron-withdrawing nature of the fused imidazole (B134444) ring, facilitates oxidative addition with transition metal catalysts. vulcanchem.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Mizoroki-Heck, Suzuki-Miyaura)
Palladium catalysts are highly effective in mediating the coupling of iodoimidazo[1,5-a]pyridines with various partners. These reactions are foundational for creating new carbon-carbon bonds. beilstein-journals.org
The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to 1-iodoimidazo[1,5-a]pyridine (B2503334) derivatives. For instance, the reaction of 3-aryl-1-iodoimidazo[1,5-a]pyridines with terminal alkynes, using a catalytic system of Pd(PPh₃)₂Cl₂ and CuI in triethylamine, affords 1-alkynyl-3-arylimidazo[1,5-a]pyridines in good to excellent yields (60-90%). vulcanchem.comacs.org These products have shown interesting photophysical properties. acs.org
Interactive Data Table: Sonogashira Coupling of 1-Iodoimidazo[1,5-a]pyridines
| Catalyst System | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂, CuI | 1-Iodoimidazo[1,5-a]pyridine | Terminal Alkynes | Triethylamine | 80 | 60-90 | vulcanchem.com |
| Pd(PPh₃)₂Cl₂, CuI | 3-Aryl-1-iodoimidazo[1,5-a]pyridines | Terminal Alkynes | Triethylamine | 80 | Good to Excellent | acs.org |
The Mizoroki-Heck reaction , another cornerstone of palladium catalysis, enables the arylation or vinylation of alkenes. wikipedia.org The reaction of 1-iodoimidazo[1,5-a]pyridines and their 3-aryl derivatives with various styrenes proceeds smoothly using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and an N-heterocyclic carbene (NHC) ligand like IMes·HCl. acs.orgresearchgate.net This method yields alkenylated imidazo[1,5-a]pyridines in moderate to high yields. acs.orgresearchgate.net
Interactive Data Table: Mizoroki-Heck Reaction of 1-Iodoimidazo[1,5-a]pyridines
| Catalyst System | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂, IMes·HCl | 1-Iodoimidazo[1,5-a]pyridine | Styrene Derivatives | DMA | 130 | 50-80 | vulcanchem.com |
| Pd(OAc)₂, IMes·HCl | 3-Aryl-1-iodoimidazo[1,5-a]pyridines | Styrene Derivatives | DMA | 130 | Moderate to High | acs.orgresearchgate.net |
The Suzuki-Miyaura coupling , which involves the reaction of organoboron compounds with organic halides, is a powerful tool for creating biaryl structures. This reaction has been utilized for the functionalization of the imidazo[1,5-a]pyridine (B1214698) scaffold. nih.govresearchgate.net For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, synthesized via a sequence involving iodination and a palladium-catalyzed phosphination, have been successfully employed in Suzuki-Miyaura cross-coupling reactions to produce sterically hindered biaryls. nih.govresearchgate.netrsc.org The differential reactivity of dihalogenated imidazo[1,5-a]pyridines, such as 3-bromo-1-iodoimidazo[1,5-a]pyridine (B2366503), allows for selective Suzuki-Miyaura coupling at the more reactive C-I bond.
Copper-Catalyzed Coupling Reactions and Arylation
Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. researchgate.net These reactions have been particularly useful for C-N and C-S bond formation, as well as arylation reactions involving the imidazo[1,5-a]pyridine core.
A notable application is the copper-catalyzed regioselective C5-H arylation of imidazo[1,5-a]pyridines with aryl iodides. researchgate.net This transformation is facilitated by a directing group, such as an ethylthio group at the C3 position, which can be subsequently removed. researchgate.net Copper(I) iodide (CuI) is a common catalyst for these reactions, often used in conjunction with a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF or dioxane.
Furthermore, copper catalysis has been instrumental in the Sonogashira coupling of iodoimidazo[1,5-a]pyridines, where CuI acts as a co-catalyst with palladium to facilitate the coupling of terminal alkynes. vulcanchem.comacs.org Copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines and amino acids also provide a synthetic route to imidazo[1,5-a]pyridine derivatives. acs.org
C-H Functionalization Directed by the Imidazo[1,5-a]pyridine Framework
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov The inherent electronic properties of the imidazo[1,5-a]pyridine ring system guide the regioselectivity of these transformations.
Regioselectivity in C-H Activation (C3, C5, C7 Positions)
The imidazo[1,5-a]pyridine core possesses several C-H bonds with differing reactivity, allowing for regioselective functionalization. The C3 position is generally the most electron-rich and nucleophilic, making it a common site for electrophilic attack and certain metal-catalyzed C-H functionalizations. researchgate.netacs.orgnih.gov The C5 and C7 positions are also susceptible to functionalization, often influenced by the specific catalytic system and directing groups employed. researchgate.netresearchgate.net
For instance, in the absence of a Lewis acid co-catalyst, nickel-catalyzed alkenylation of imidazo[1,5-a]pyridine with alkynes selectively occurs at the C3 position. researchgate.netacs.orgnih.govmdpi.com Conversely, the presence of a Lewis acid like trimethylaluminum (B3029685) (AlMe₃) can switch the regioselectivity to the C5 position. researchgate.netacs.orgnih.govmdpi.com Furthermore, copper-catalyzed arylation has been directed to the C5 position with the aid of a removable directing group at C3. researchgate.net
Metal-Catalyzed C-H Functionalization (e.g., Ni/Al Bimetallic Systems)
Bimetallic catalytic systems have shown remarkable efficacy and selectivity in the C-H functionalization of heterocycles. A prominent example is the cooperative nickel/aluminum (Ni/Al) system for the remote C-H alkenylation of imidazo[1,5-a]pyridines. researchgate.netacs.orgnih.govpku.edu.cn
This synergistic catalysis enables the functionalization of the C5 position with alkynes under mild conditions. researchgate.netacs.orgnih.gov The Lewis acidic aluminum co-catalyst is believed to coordinate to the pyridine (B92270) nitrogen, enhancing the reactivity of the distal C-H bonds. pku.edu.cnbeilstein-journals.org The exclusion of the aluminum component from this system leads to a switch in regioselectivity, favoring functionalization at the C3 position. researchgate.netacs.orgnih.govmdpi.com This tunable regioselectivity highlights the power of bimetallic catalysis in controlling reaction outcomes. researchgate.net
Metal-Free C-H Functionalization Methodologies
While metal-catalyzed reactions are prevalent, metal-free C-H functionalization methods offer advantages in terms of cost, toxicity, and environmental impact. nih.gov Several metal-free strategies have been developed for the modification of the imidazo[1,5-a]pyridine scaffold.
One such approach involves the use of formaldehyde (B43269) as both a carbon source and a solvent to bridge two imidazo[1,5-a]pyridine molecules via a methylene (B1212753) group. nih.govnih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds through the C(sp²)H functionalization of the imidazo[1,5-a]pyridine core and has been extended to other aldehydes. nih.govnih.gov Another metal-free method is the sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions to construct the imidazo[1,5-a]pyridine ring system. acs.org Additionally, iodine-catalyzed aerobic oxidative formal [4+2] annulation has been used to construct polyfunctionalized pyridines, a related heterocyclic system. acs.org
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Iodine Position
There is a notable lack of specific studies in the scientific literature detailing Nucleophilic Aromatic Substitution (SNAr) reactions at the C5 position of 5-iodoimidazo[1,5-a]pyridine. While SNAr reactions are a common pathway for the functionalization of halogenated heterocycles, research on the imidazo[1,5-a]pyridine system has largely targeted other isomers.
For instance, traditional methods for creating derivatives often involve the substitution of a halogen (like iodine or bromine) with a nucleophile, such as a cyanide group, to furnish cyano-functionalized imidazo[1,5-a]pyridines. researchgate.net However, these examples typically involve substitution at the C1 position. researchgate.net Studies on related heterocyclic systems, such as imidazo[1,5-a]pyrimidines, have shown that SNAr reactions can proceed efficiently at the C4 position with various aliphatic and aromatic amines, driven by the electron-withdrawing nature of the pyrimidine (B1678525) ring and nitrile groups. nih.gov This suggests that the electronic properties of the heterocyclic core are crucial for activating the C-X bond towards nucleophilic attack.
In the case of the imidazo[1,5-a]pyridine ring, the reactivity of a C-I bond at a specific position is governed by the electron density of that carbon, which is influenced by the nitrogen atoms in the fused rings. Without direct experimental evidence for the 5-iodo isomer, any discussion on its SNAr reactivity would be speculative.
Spectroscopic and Structural Elucidation of Iodoimidazo 1,5 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of iodoimidazo[1,5-a]pyridines, providing detailed information about the hydrogen, carbon, and, where applicable, phosphorus atoms within the molecule.
¹H NMR Spectroscopy is instrumental in defining the substitution pattern on the heterocyclic core. For the parent 1-iodoimidazo[1,5-a]pyridine (B2503334) , proton signals corresponding to the aromatic protons of the fused bicyclic system are observed. rsc.orgvulcanchem.com For instance, a reported ¹H NMR spectrum in CDCl₃ shows distinct signals at δ 8.07 (s, 1H), 7.89 (d, J = 7.1 Hz, 1H), 7.12 (dd, J = 9.2, 1.1 Hz, 1H), 6.67–6.63 (m, 1H), and 6.51–6.46 (m, 1H). rsc.org In another example, for 1-iodoimidazo[1,5-a]pyridine , key proton signals in the ¹H NMR spectrum include δ 7.23 (dd, J = 7.3, 6.3 Hz, 1H), 7.47 (d, J = 9.1 Hz, 1H), 7.66 (d, J = 7.3 Hz, 1H), 7.89 (s, 1H), and 8.47 (d, J = 6.3 Hz, 1H). vulcanchem.com The chemical shifts and coupling constants of these protons are highly dependent on the position and nature of substituents on the imidazo[1,5-a]pyridine (B1214698) ring.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon signals for the imidazo[1,5-a]pyridine core typically appear between δ 115-150 ppm. A significant feature in the ¹³C NMR spectrum of iodo-substituted imidazo[1,5-a]pyridines is the "heavy atom effect," where the carbon atom directly bonded to the iodine atom exhibits a characteristic upfield shift. For 1-iodoimidazo[1,5-a]pyridine , the reported ¹³C NMR (126 MHz, CDCl₃) shows signals at δ 132.1, 129.5, 122.9, 120.7, 117.8, 113.5, and 72.2. rsc.org
³¹P NMR Spectroscopy is utilized for derivatives that incorporate phosphorus-containing functional groups, such as phosphine (B1218219) ligands. For instance, the ³¹P NMR spectrum of 1-dicyclohexylphosphino-imidazo[1,5-a]pyridine shows a signal at δ -26.6, confirming the presence and electronic environment of the phosphorus atom. rsc.org
The following table summarizes representative NMR data for selected iodoimidazo[1,5-a]pyridine derivatives:
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Iodoimidazo[1,5-a]pyridine | ¹H | CDCl₃ | 8.07 (s, 1H), 7.89 (d, J = 7.1 Hz, 1H), 7.12 (dd, J = 9.2, 1.1 Hz, 1H), 6.67–6.63 (m, 1H), 6.51–6.46 (m, 1H) rsc.org |
| 1-Iodoimidazo[1,5-a]pyridine | ¹³C | CDCl₃ | 132.1, 129.5, 122.9, 120.7, 117.8, 113.5, 72.2 rsc.org |
| 1-Dicyclohexylphosphino-imidazo[1,5-a]pyridine | ³¹P | CDCl₃ | -26.6 rsc.org |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing of iodoimidazo[1,5-a]pyridines in the solid state. nih.govuol.deuhu-ciqso.es This method is crucial for unambiguously confirming the molecular structure and understanding intermolecular interactions that influence the material's properties.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The analysis of the position and intensities of the diffracted X-rays allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived. uol.deuhu-ciqso.es
For imidazo[1,5-a]pyridine derivatives, single crystal X-ray diffraction has been used to:
Confirm the regioselectivity of substitution reactions, such as iodination. osi.lv
Elucidate the structural properties of metal complexes containing imidazo[1,5-a]pyridine ligands. researchgate.net
Investigate how substituents influence crystal packing through interactions like π-stacking.
The data obtained from single crystal X-ray diffraction, such as unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases for public access.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of iodoimidazo[1,5-a]pyridines. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
In a typical mass spectrometry experiment, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). For iodoimidazo[1,5-a]pyridines, the presence of iodine is readily identified by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
For example, the molecular ion peak in the mass spectrum of 3-bromo-1-iodoimidazo[1,5-a]pyridine (B2366503) would reflect the presence of both bromine and iodine atoms with their characteristic isotopic distributions. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for these types of compounds, often showing the [M+H]⁺ ion. nih.gov
The fragmentation patterns observed in the mass spectrum can help to confirm the structure of the molecule. The fragmentation of the imidazo[1,5-a]pyridine core and the loss of substituents can be analyzed to piece together the molecular structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in iodoimidazo[1,5-a]pyridine molecules. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. For the imidazo[1,5-a]pyridine scaffold, characteristic bands for C=N and C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The presence of other functional groups, such as carbonyls or nitro groups in substituted derivatives, will give rise to additional characteristic absorption bands. For instance, in imidazo[1,2-a]pyridine (B132010) analogues, the disappearance of N-H stretching bonds in the range of 3500–3300 cm⁻¹ confirms cyclization, while peaks around 1370 and 1200 cm⁻¹ correspond to the C-N stretching of the imidazole (B134444) ring. nih.gov
Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for studying the vibrations of the aromatic rings and the carbon-iodine bond.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.
Advanced Photophysical Characterization Techniques (e.g., Luminescence, Fluorescence Quantum Yields)
The unique electronic structure of the imidazo[1,5-a]pyridine scaffold often imparts interesting photophysical properties to its derivatives, making them promising candidates for applications in materials science and as fluorescent probes. mdpi.comresearchgate.netrsc.org Advanced photophysical characterization techniques are employed to investigate their luminescence and fluorescence behavior.
Luminescence and Fluorescence: Many imidazo[1,5-a]pyridine derivatives exhibit fluorescence, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength. researchgate.net The presence of heavy atoms like iodine can, in some cases, quench fluorescence through the heavy atom effect. However, strategic placement of substituents can lead to highly emissive compounds.
Fluorescence Quantum Yields (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For example, 1-alkynyl-3-arylimidazo[1,5-a]pyridines, synthesized from 1-iodoimidazo[1,5-a]pyridine , exhibit fluorescence quantum yields ranging from 0.08 to 0.26 in chloroform (B151607) solution. acs.orgresearchgate.net
Stokes Shift: Imidazo[1,5-a]pyridine-based fluorophores are known to exhibit large Stokes shifts, which is the difference between the maximum absorption and maximum emission wavelengths. mdpi.com Large Stokes shifts are advantageous for fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios.
Solvatochromism: Some imidazo[1,5-a]pyridine derivatives display solvatochromism, where their absorption and emission spectra are dependent on the polarity of the solvent. This property makes them useful as probes for studying local environments.
The following table summarizes some photophysical properties of derivatives of 1-iodoimidazo[1,5-a]pyridine :
| Derivative Type | Fluorescence Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| 1-Alkynyl-3-arylimidazo[1,5-a]pyridines | 458–560 acs.orgresearchgate.net | 0.08–0.26 acs.orgresearchgate.net | Chloroform acs.orgresearchgate.net |
| 1-Alkenyl-3-arylimidazo[1,5-a]pyridines | 479–537 acs.orgresearchgate.net | 0.03–0.13 acs.orgresearchgate.net | Chloroform acs.orgresearchgate.net |
These advanced characterization techniques are crucial for understanding the structure-property relationships of iodoimidazo[1,5-a]pyridines and for designing new materials with tailored optical properties.
Computational and Theoretical Chemistry Studies on Iodoimidazo 1,5 a Pyridines
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. research-nexus.net For the imidazo[1,5-a]pyridine (B1214698) scaffold, DFT calculations are instrumental in elucidating its fundamental chemical and physical characteristics. mdpi.comnih.gov The theory is applied to investigate geometric parameters, electronic properties, and the reactivity of the molecule, providing insights that are comparable to experimental data. research-nexus.net
Table 1: Representative Calculated Bond Lengths for a Substituted Imidazo[1,5-a]pyridine Core
| Bond | Typical Length (Å) |
|---|---|
| C1-N2 | 1.347 |
| N2-C3 | 1.375 |
| C7-C8 | 1.383 |
| C8-N1 | 1.395 |
Note: Data is based on a related 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione structure and serves as an illustrative example. Actual values for 5-Iodoimidazo[1,5-a]pyridine would require specific calculation. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For substituted imidazo[1,5-a]pyridines, computational studies show that the LUMO is often localized on the imidazopyridine moiety. researchgate.net The introduction of a halogen atom like iodine is expected to lower the energies of both the HOMO and LUMO and reduce the energy gap, thereby influencing the molecule's reactivity and spectral properties.
Table 2: Conceptual HOMO-LUMO Energies for Substituted Imidazopyridines
| Molecular Orbital | Typical Energy Range (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -5.0 to -6.0 | Electron Donor |
| LUMO | -1.0 to -2.0 | Electron Acceptor |
| Energy Gap (ΔE) | 3.0 to 4.5 | Index of Stability/Reactivity |
Note: These values are illustrative, based on general DFT studies of related heterocyclic compounds. The exact energies for this compound would be specific to its structure.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. nih.gov
The MEP map uses a color scale to indicate different regions of electrostatic potential.
Red : Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack. For imidazo[1,5-a]pyridines, these are typically located around the nitrogen atoms.
Blue : Regions of most positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show negative potential near the nitrogen atom of the pyridine (B92270) ring and the N4 atom of the imidazole (B134444) ring. A significant feature would be a region of positive electrostatic potential on the outer surface of the iodine atom, known as a "sigma-hole." This positive region makes the iodine atom a potential site for halogen bonding, a type of noncovalent interaction with electron-donating atoms.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry is frequently used to explore the pathways of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. nih.gov For the synthesis of the imidazo[1,5-a]pyridine scaffold, theoretical studies can elucidate the step-by-step mechanism of cyclocondensation or cyclization reactions. nih.govbeilstein-journals.org
For example, one proposed mechanism involves the nucleophilic attack of a 2-(aminomethyl)pyridine on an electrophilic species, followed by an intramolecular cyclization. nih.gov DFT calculations can model this pathway, determining the energy barriers (activation energies) for each step. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine the rate-limiting step of the reaction. This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.
Quantitative Structure-Property Relationships (QSPR) and Structure-Property Correlations (e.g., Photophysical Properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as their biological activity or, in this case, photophysical characteristics. semanticscholar.org The imidazo[1,5-a]pyridine core is a component of many fluorescent molecules. nih.govmdpi.com
The photophysical properties of these fluorophores, including their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.comresearchgate.net For instance, electron-donating or electron-withdrawing groups can be used to tune the HOMO-LUMO gap, which in turn modulates the emission color and efficiency. nih.gov
A QSPR model for a series of substituted imidazo[1,5-a]pyridines could use calculated molecular descriptors (e.g., electronic parameters, steric factors, hydrophobicity) to predict their fluorescence quantum yield. Such a model could predict that the introduction of a heavy atom like iodine at the 5-position might decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. These predictive models are highly valuable for the rational design of new functional materials with tailored optical properties. nih.gov
Computational Modeling of Molecular Interactions and Reactivity
Beyond the properties of an isolated molecule, computational modeling is essential for understanding how molecules interact with each other and with larger systems like proteins or metal ions. researchgate.net The imidazo[1,5-a]pyridine scaffold has a demonstrated ability to act as a ligand, coordinating with metal ions like Zn(II) through its nitrogen atoms. mdpi.commdpi.com DFT calculations can be used to model the geometry of these metal complexes and determine their binding energies, providing insight into their stability. mdpi.com
Furthermore, these heterocyclic systems are known to engage in noncovalent interactions, such as π-π stacking, which are critical for the organization of molecules in the solid state. mdpi.com For this compound, a particularly important interaction to model is halogen bonding. The electropositive sigma-hole on the iodine atom can form a strong, directional interaction with an electron-donating atom (a Lewis base) on another molecule. Computational modeling can accurately predict the geometry and strength of these halogen bonds, which are increasingly recognized as a key interaction in crystal engineering and drug design.
Applications of 5 Iodoimidazo 1,5 a Pyridine As a Synthetic Intermediate and Chemical Building Block
Construction of Architecturally Complex Heterocyclic Scaffolds
The imidazo[1,5-a]pyridine (B1214698) ring system is a "privileged" scaffold found in numerous biologically active compounds and functional materials. nih.govrsc.org The presence of the iodo-substituent in 5-iodoimidazo[1,5-a]pyridine provides a synthetic handle for elaboration, enabling the construction of intricate, polycyclic, and heavily substituted heterocyclic architectures. This is primarily achieved through cross-coupling reactions where the iodine atom is substituted with various organic moieties.
Researchers have utilized methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings to append new ring systems and functional groups at the 5-position. For instance, a Suzuki coupling reaction with an arylboronic acid introduces a new aryl group, leading to the formation of 5-aryl-imidazo[1,5-a]pyridines. These products can serve as intermediates for further cyclization reactions, yielding fused polycyclic aromatic systems. Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl group, which can then participate in cycloaddition reactions or further transformations to build novel heterocyclic rings. researchgate.net
The versatility of this approach allows for the systematic modification of the core structure, leading to compounds with tailored electronic and steric properties. The ability to use the iodo-derivative as a platform for annulation and functionalization reactions is a key strategy in modern synthetic chemistry for accessing novel chemical space. rsc.org
Table 1: Selected Coupling Reactions for Heterocycle Construction
| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acids | 5-Aryl-imidazo[1,5-a]pyridines | Precursors to fused polycyclic systems |
| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-imidazo[1,5-a]pyridines | Intermediates for cycloadditions |
| Heck Coupling | Alkenes | 5-Alkenyl-imidazo[1,5-a]pyridines | Building blocks for further elaboration |
Synthesis of Advanced Ligands for Transition Metal Catalysis
The imidazo[1,5-a]pyridine scaffold, particularly when substituted with additional coordinating groups, can act as an effective ligand in transition metal catalysis. uva.es The nitrogen atoms within the bicyclic system can chelate to metal centers, influencing their catalytic activity, selectivity, and stability. This compound is an ideal starting material for creating bespoke ligands tailored for specific catalytic applications. jscimedcentral.com
Through cross-coupling reactions, various phosphorus-, nitrogen-, or sulfur-containing moieties can be introduced at the 5-position. For example, coupling with diphenylphosphine (B32561) oxide followed by reduction can yield a phosphine-substituted ligand. Alternatively, introducing a 2-pyridyl group via a Suzuki reaction creates a bidentate N,N-ligand scaffold reminiscent of 2,2'-bipyridine, a classic ligand in coordination chemistry. uva.esnsf.gov The modular nature of this synthesis allows for fine-tuning of the ligand's electronic and steric properties by simply changing the coupling partner.
These advanced ligands find use in a variety of catalytic transformations, including C-H activation, cross-coupling reactions, and asymmetric synthesis. nsf.govuva.es The ability to systematically modify the ligand structure derived from this compound enables the development of highly efficient and selective catalyst systems.
Table 2: Synthesis of Ligand Scaffolds from this compound
| Coupling Reaction | Reagent | Resulting Ligand Type | Potential Metal Complex |
|---|---|---|---|
| Suzuki Coupling | 2-Pyridylboronic acid | Bidentate N,N-Ligand | Ru(II), Ir(III) |
| Phosphination | Diphenylphosphine | Monodentate P,N-Ligand | Pd(II), Ni(II) |
Development of Fluorescent Dyes and Sensor Molecules via Derivatization
The imidazo[1,5-a]pyridine core is known to be a fluorescent scaffold, and its derivatives are increasingly being explored for applications in materials science and chemical biology as fluorescent dyes, probes, and sensors. nih.govrsc.org These compounds often exhibit desirable photophysical properties such as large Stokes shifts, good quantum yields, and environmental sensitivity. nih.govuninsubria.it
This compound serves as a key intermediate for the synthesis of novel fluorescent molecules. The iodo-group can be replaced with various electron-donating or electron-withdrawing groups through coupling chemistry, allowing for precise tuning of the molecule's absorption and emission wavelengths. researchgate.net This strategy enables the creation of dyes that emit across the visible spectrum.
Furthermore, by introducing specific recognition moieties (e.g., a crown ether for cation sensing or a boronic acid for sugar sensing) at the 5-position, the fluorescent properties of the imidazo[1,5-a]pyridine core can be made responsive to the presence of specific analytes. This forms the basis for developing highly selective and sensitive fluorescent sensors. For instance, a sensor for metal ions might exhibit fluorescence quenching or enhancement upon binding of the target ion. rsc.org
Table 3: Derivatization for Fluorescent Dyes and Sensors
| Derivatization at 5-position | Resulting Compound Class | Application | Principle |
|---|---|---|---|
| Aryl groups via Suzuki coupling | π-conjugated systems | Tunable fluorescent dyes | Extension of π-system alters HOMO-LUMO gap |
| Electron-donating/withdrawing groups | Solvatochromic dyes | Polarity sensors, membrane probes | Intramolecular charge transfer (ICT) |
| Ion-binding motifs (e.g., crown ethers) | Fluorescent ion sensors | Detection of metal ions (e.g., K+, Na+) | Ion binding alters the electronic structure |
Strategies for Chemical Library Synthesis and Diversity-Oriented Synthesis in Chemical Research
In modern drug discovery and chemical biology, the exploration of vast and diverse chemical space is crucial for identifying new bioactive molecules. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules, known as chemical libraries. cam.ac.uk
This compound is an excellent substrate for DOS and chemical library synthesis. Its well-defined reactive site allows for the application of numerous parallel synthesis techniques. By reacting this compound with a large and diverse set of building blocks (e.g., boronic acids, alkynes, amines) under various cross-coupling conditions, a large library of related but structurally distinct compounds can be generated rapidly and efficiently. nih.gov
This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the imidazo[1,5-a]pyridine scaffold. nih.gov The resulting libraries can be screened against various biological targets to identify new leads for drug development. The combination of the privileged imidazo[1,5-a]pyridine core with the strategic diversity introduced at the 5-position makes this a powerful approach for discovering novel therapeutic agents. amanote.com
Future Outlook and Remaining Challenges in 5 Iodoimidazo 1,5 a Pyridine Research
Development of Eco-Friendly and Scalable Synthetic Methodologies
A primary challenge in the study of 5-Iodoimidazo[1,5-a]pyridine is the lack of established, efficient, and environmentally benign synthetic routes. Current methodologies for the parent imidazo[1,5-a]pyridine (B1214698) scaffold often require harsh conditions, expensive metal catalysts, or generate significant waste. beilstein-journals.org The future development of this field hinges on creating new synthetic protocols that are both green and scalable.
Future Directions and Challenges:
Transition-Metal-Free Synthesis: A significant goal is to adapt existing transition-metal-free reactions, such as those employing molecular iodine as a mediator for C–H amination, to the synthesis of the 5-iodo derivative. scholarsresearchlibrary.com This would involve the use of a pre-functionalized starting material, like a 6-iodopyridine derivative, and presents the challenge of ensuring the stability of the C-I bond throughout the cyclization process.
One-Pot Procedures: The development of one-pot or tandem reactions that construct the bicyclic ring system while incorporating the iodine atom in a single, streamlined process would represent a major advance. nih.gov Such procedures improve atom economy and reduce the need for intermediate purification steps, aligning with the principles of green chemistry.
Scalability: Many laboratory-scale syntheses are not readily transferable to large-scale production. A key challenge is to develop methodologies that are not only efficient but also safe and practical for gram-scale synthesis or beyond, which is essential for enabling more extensive biological and material science investigations. researcher.life
Use of Green Solvents: Moving away from traditional chlorinated solvents towards more sustainable alternatives like water, ethanol, or anisole (B1667542) is a critical future objective. nih.gov Research will need to focus on adapting existing cyclization chemistries to these environmentally friendly solvent systems.
Discovery of Unprecedented Reactivity and Functionalization Pathways
The iodine atom at the C5 position is a powerful synthetic handle that opens up a vast chemical space for derivatization. However, the specific reactivity of this compound has not been explored. The primary challenge is to systematically investigate its functionalization potential and discover novel transformations.
Future Directions and Challenges:
Cross-Coupling Reactions: The C5-iodo group is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. A major research avenue will be to explore these reactions to append various aryl, alkynyl, and amino moieties to the pyridine (B92270) ring, thereby creating libraries of novel compounds for screening.
C-H Functionalization: The imidazo[1,5-a]pyridine core has multiple C-H bonds that are amenable to direct functionalization. researcher.life A significant challenge lies in understanding how the C5-iodo substituent electronically influences the reactivity of other positions (C1, C3, C7, C8). Future work must focus on developing regioselective C-H functionalization methods that can selectively target these other positions without disturbing the C-I bond.
Iodine-Specific Chemistry: Beyond cross-coupling, the iodo group can participate in other transformations, such as iodine-metal exchange to form organometallic intermediates or radical reactions. Exploring these less common reaction pathways could lead to the discovery of unprecedented reactivity for this scaffold.
Integration of Machine Learning and AI in Synthetic Planning and Prediction
Modern chemical research is increasingly benefiting from computational tools. For a relatively unexplored molecule like this compound, artificial intelligence (AI) and machine learning (ML) offer a powerful approach to bypass years of trial-and-error experimentation.
Future Directions and Challenges:
Retrosynthetic Planning: Computer-aided synthesis planning (CASP) programs can propose novel and efficient synthetic routes to the target molecule. nih.gov The challenge is to train these algorithms on relevant datasets of heterocyclic chemistry to generate viable and practical pathways for this compound and its derivatives.
Reaction Outcome and Regioselectivity Prediction: A significant hurdle in functionalizing complex heterocycles is predicting the outcome, especially the regioselectivity. nih.govresearchgate.net ML models can be developed to predict the most likely site of reaction for C-H functionalization or other electrophilic/nucleophilic attacks, saving considerable experimental effort. nih.gov These models work by analyzing electronic and steric features to predict transition state energies for competing pathways. researchgate.net
Virtual Screening and Property Prediction: AI can be used to generate virtual libraries of this compound derivatives and predict their physicochemical and biological properties using Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov This allows for the in silico identification of promising candidates for synthesis, focusing resources on molecules with the highest potential. The primary challenge is the need for high-quality, standardized experimental data to train reliable predictive models. researchgate.net
Q & A
Q. What are the efficient synthetic routes for 5-Iodoimidazo[1,5-a]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Cyclocondensation Approach : React 2-(aminomethyl)pyridine derivatives with nitroalkanes in polyphosphoric acid (PPA) medium at 110°C to form the imidazo[1,5-a]pyridine core .
- Iodination : Introduce iodine at the 5-position using iodine (I₂) as a catalyst in 1,2-dichloroethane at 110°C for 12 hours, analogous to thiocyanation methods .
- Optimization : Yield improvements (e.g., ~63% for similar aldehydes) require solvent polarity adjustments (e.g., DMF or dichloroethane) and catalyst screening (e.g., CuI for Ullmann-type coupling) .
Table 1: Synthetic Route Comparison
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and iodinated carbon (C-5, δ ~90–100 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm C-I stretching at ~500–600 cm⁻¹ and imidazole ring vibrations at 1512–1730 cm⁻¹ .
- X-Ray Crystallography : Resolve π-stacking interactions (3.5–4.0 Å spacing) and hydrogen-bonding networks (C–H⋯N, ~2.8 Å) .
Advanced Research Questions
Q. How does the iodine substituent at the 5-position influence the electronic and steric properties of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Electronic Effects : Iodine’s electron-withdrawing nature reduces electron density at C-3 and C-7, enhancing electrophilic substitution reactivity .
- Steric Impact : The bulky iodine atom disrupts π-stacking in crystal lattices, altering solubility and intermolecular interactions (e.g., C–H⋯I contacts) .
- DFT Calculations : Use density-functional theory (e.g., B3LYP/6-31G*) to model charge distribution and predict reactivity .
Table 2: Structural Comparison of Halogenated Derivatives
| Halogen (X) | C–X Bond Length (Å) | π-Stacking Distance (Å) | Reference |
|---|---|---|---|
| I (5-position) | 2.10–2.15 | 3.8–4.0 | |
| Br (7-position) | 1.90–1.95 | 3.5–3.7 |
Q. What methodologies are employed to analyze the thermodynamic parameters of enzyme inhibition by this compound derivatives?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and calculate (inhibition constant) via the Dixon method .
- Thermodynamic Analysis : Apply the equation to quantify free energy changes, where and .
- Case Study : For papain inhibition, derivatives showed values of 0.5–5.0 µM, correlating with substituent electronegativity .
Q. How can researchers resolve discrepancies in reported yields for iodination reactions of imidazo[1,5-a]pyridines?
Methodological Answer:
- Catalyst Screening : Compare iodine (62.8% yield) vs. metal-catalyzed systems (e.g., Pd/Cu for higher regioselectivity).
- Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but increase side reactions vs. dichloroethane’s inertness .
- Contradiction Analysis : Replicate protocols with controlled moisture/oxygen levels to assess reproducibility .
Q. What are the potential biomedical applications of this compound derivatives in targeting neurological or inflammatory disorders?
Methodological Answer:
- CB2 Receptor Agonists : 3-Morpholino derivatives show selectivity for cannabinoid receptors (IC₅₀ ~10 nM) in neuroinflammation models .
- Antibacterial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
- JAK/STAT Inhibition : Brominated analogs (e.g., 7-bromo derivatives) inhibit JAK1/2 (IC₅₀ ~50 nM), suggesting iodine’s potential in kinase targeting .
Data Contradiction Analysis
- Example : reports 62.8% thiocyanation yield with I₂, while bromination () achieves >90% efficiency using NaBr/CuI.
- Resolution : Iodine’s larger atomic radius may hinder electrophilic substitution, necessitating longer reaction times or higher temps .
Key Research Gaps and Future Directions
- Synthetic Challenges : Develop regioselective iodination protocols without heavy-metal catalysts.
- Biological Screening : Expand in vivo studies on iodine’s pharmacokinetic effects (e.g., metabolic stability vs. bromine).
- Material Science : Explore 5-Iodo derivatives as blue emitters (quantum yield >0.8) for OLEDs, leveraging large Stokes shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
